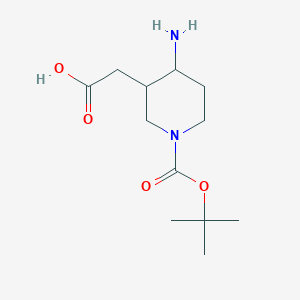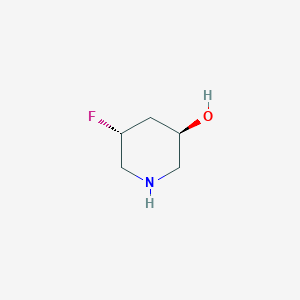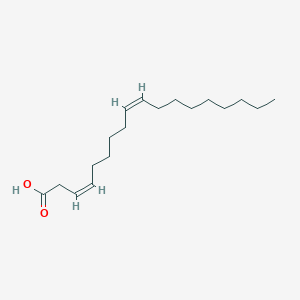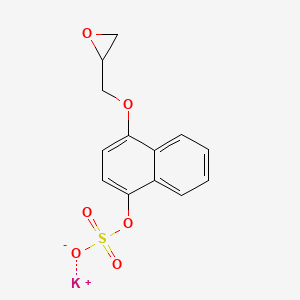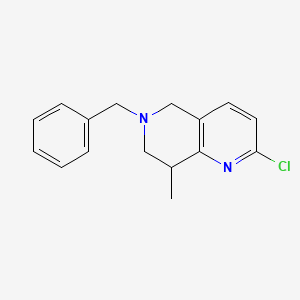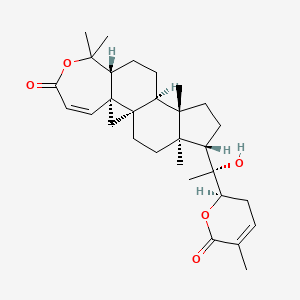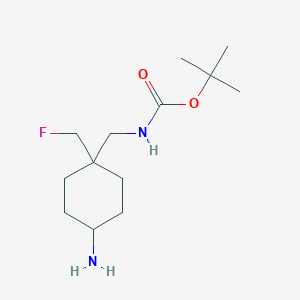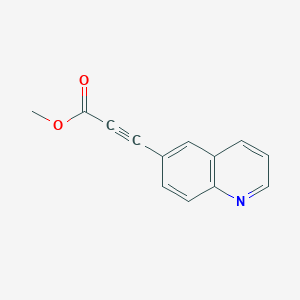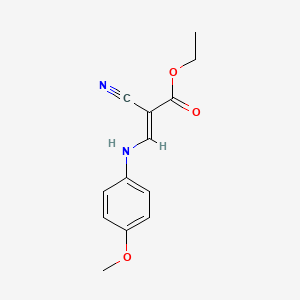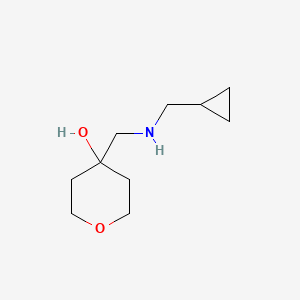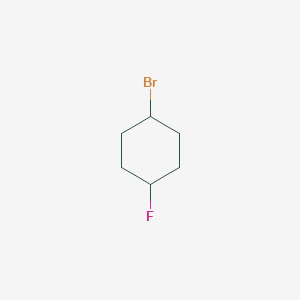
1-Bromo-4-fluorocyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-4-fluorocyclohexane is an organic compound with the molecular formula C6H10BrF It belongs to the class of disubstituted cyclohexanes, where a bromine atom and a fluorine atom are attached to the cyclohexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Bromo-4-fluorocyclohexane can be synthesized through several methods. One common approach involves the halogenation of cyclohexane. For instance, cyclohexane can be reacted with bromine and fluorine under controlled conditions to introduce the bromine and fluorine atoms at the desired positions on the ring. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure selective substitution.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-4-fluorocyclohexane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, under suitable conditions.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes, particularly under the influence of strong bases.
Oxidation and Reduction: While less common, the compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Typical reagents include sodium hydroxide or potassium tert-butoxide, often in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Elimination Reactions: Strong bases such as sodium ethoxide or potassium tert-butoxide are commonly used.
Oxidation and Reduction: Reagents like potassium permanganate (oxidation) or lithium aluminum hydride (reduction) can be employed.
Major Products Formed:
Nucleophilic Substitution: Products include 4-fluorocyclohexanol or 4-fluorocyclohexylamine.
Elimination Reactions: Major products are alkenes like 4-fluorocyclohexene.
Oxidation and Reduction: Products vary based on the specific reaction but can include cyclohexanone derivatives.
Wissenschaftliche Forschungsanwendungen
1-Bromo-4-fluorocyclohexane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structural properties.
Medicine: Research into potential therapeutic applications, including as intermediates in drug synthesis, is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and advanced composites.
Wirkmechanismus
The mechanism by which 1-Bromo-4-fluorocyclohexane exerts its effects depends on the specific reaction or application. In nucleophilic substitution reactions, the bromine atom is typically displaced by a nucleophile, forming a new bond with the cyclohexane ring. In elimination reactions, the compound undergoes dehydrohalogenation to form an alkene. The molecular targets and pathways involved vary based on the specific context of its use.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-2-fluorocyclohexane: Similar in structure but with different positional isomerism.
1-Bromo-4-chlorocyclohexane: Similar halogenated cyclohexane with chlorine instead of fluorine.
1-Fluoro-4-chlorocyclohexane: Another halogenated cyclohexane with different halogen atoms.
Uniqueness: 1-Bromo-4-fluorocyclohexane is unique due to the specific positioning of the bromine and fluorine atoms, which influences its reactivity and physical properties. This positional isomerism can lead to different chemical behaviors and applications compared to its analogs.
Eigenschaften
Molekularformel |
C6H10BrF |
|---|---|
Molekulargewicht |
181.05 g/mol |
IUPAC-Name |
1-bromo-4-fluorocyclohexane |
InChI |
InChI=1S/C6H10BrF/c7-5-1-3-6(8)4-2-5/h5-6H,1-4H2 |
InChI-Schlüssel |
UCZPDLQXVVOOAP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CCC1F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



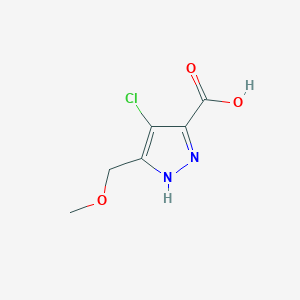
![2-(Tetrahydrofuran-2-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B13336894.png)
